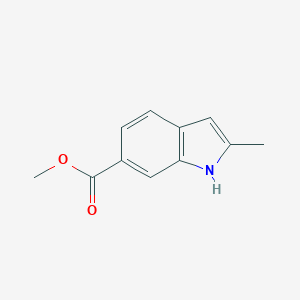

Methyl 2-methyl-1H-indole-6-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methyl-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-5-8-3-4-9(11(13)14-2)6-10(8)12-7/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGEBSRRTTLVBFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-methyl-1H-indole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 2-methyl-1H-indole-6-carboxylate, a substituted indole derivative of interest in medicinal chemistry and drug discovery. The indole scaffold is a prominent feature in numerous biologically active compounds.[1] This document details a robust synthetic protocol and extensive characterization data for the title compound.

Synthesis

The synthesis of this compound is effectively achieved through the Fischer indole synthesis.[2][3][4] This classical and versatile method involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde, followed by cyclization to form the indole ring.[5] In this specific synthesis, methyl 4-hydrazinobenzoate hydrochloride reacts with ethyl 2-oxopropanoate in the presence of a mixture of acetic acid and sulfuric acid.

The reaction proceeds in two key stages: the formation of a hydrazone intermediate, followed by an acid-catalyzed intramolecular cyclization and subsequent aromatization to yield the final indole product.

Caption: Fischer Indole Synthesis Pathway.

The following protocol is adapted from a documented synthesis.

Materials:

-

Methyl 4-hydrazinobenzoate hydrochloride

-

Ethyl 2-oxopropanoate

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid

-

Ice

-

Saturated Sodium Bicarbonate Solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

A mixture of glacial acetic acid (15 mL) and concentrated sulfuric acid (1.5 mL) is prepared and cooled in an ice bath.

-

To this cooled acid mixture, methyl 4-hydrazinobenzoate hydrochloride (1.0 g, 4.93 mmol) is added portion-wise, maintaining the temperature below 10 °C.

-

Ethyl 2-oxopropanoate (0.63 g, 5.43 mmol) is then added dropwise to the reaction mixture.

-

The reaction mixture is stirred at room temperature for 30 minutes, after which it is heated to 80 °C and maintained at this temperature for 3 hours.

-

After cooling to room temperature, the reaction mixture is poured into crushed ice.

-

The aqueous layer is neutralized by the slow addition of a saturated sodium bicarbonate solution.

-

The resulting mixture is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Yield: 78%

Characterization

The structure and purity of the synthesized this compound were confirmed by various analytical techniques.

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.22 g/mol |

| Appearance | White solid |

| Melting Point | 152-154 °C |

| Purity | >97% |

Data obtained from commercial suppliers and synthesis report.[6]

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 11.41 | br s | 1H | NH |

| 8.01 | s | 1H | H-7 |

| 7.64 | d, J=8.5 Hz | 1H | H-4 |

| 7.55 | dd, J=8.5, 1.5 Hz | 1H | H-5 |

| 6.27 | s | 1H | H-3 |

| 3.83 | s | 3H | -OCH₃ |

| 2.41 | s | 3H | -CH₃ at C-2 |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 167.2 | C=O (ester) |

| 138.2 | C-2 |

| 134.8 | C-7a |

| 129.5 | C-3a |

| 122.3 | C-6 |

| 119.4 | C-4 |

| 118.2 | C-5 |

| 110.2 | C-7 |

| 99.8 | C-3 |

| 51.6 | -OCH₃ |

| 13.4 | -CH₃ at C-2 |

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data

| Technique | Key Peaks |

| IR (KBr, cm⁻¹) | 3302 (N-H stretch), 1685 (C=O stretch), 1618, 1521, 1442, 1298, 1251, 1102 |

| MS (ESI) | m/z 190.08 [M+H]⁺ |

The following diagram illustrates the logical workflow for the characterization of the synthesized compound.

Caption: Experimental Workflow for Characterization.

Biological Context and Potential Applications

While specific biological activities for this compound are not extensively reported in the public domain, the indole nucleus is a well-established pharmacophore. Indole derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[7] Therefore, this compound represents a valuable building block for the synthesis of novel therapeutic agents. Further research is warranted to explore its potential biological targets and therapeutic applications.

References

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 6. Methyl 2-methyl-indole-6-carboxylate 97% | CAS: 184150-96-7 | AChemBlock [achemblock.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic Profile of Methyl 2-methyl-1H-indole-6-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Compound Overview

Methyl 2-methyl-1H-indole-6-carboxylate is a heterocyclic compound belonging to the indole family. The indole nucleus is a prominent scaffold in numerous natural products and pharmacologically active molecules. The presence of a methyl group at the 2-position and a methyl carboxylate group at the 6-position of the indole ring influences its electronic properties and potential biological activity. Accurate spectroscopic characterization is crucial for confirming its identity and purity.

Chemical Structure:

Molecular Formula: C₁₁H₁₁NO₂[1]

Molecular Weight: 189.22 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 - 8.5 | br s | 1H | N-H (indole) |

| ~7.8 - 8.0 | s | 1H | H-7 |

| ~7.5 - 7.7 | d | 1H | H-4 |

| ~7.2 - 7.4 | dd | 1H | H-5 |

| ~6.2 - 6.4 | s | 1H | H-3 |

| ~3.9 | s | 3H | O-CH₃ (ester) |

| ~2.4 | s | 3H | C2-CH₃ |

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (ester) |

| ~138 | C-2 |

| ~135 | C-7a |

| ~130 | C-3a |

| ~125 | C-6 |

| ~121 | C-4 |

| ~119 | C-5 |

| ~110 | C-7 |

| ~100 | C-3 |

| ~52 | O-CH₃ (ester) |

| ~14 | C2-CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Sharp | N-H Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| ~1710 | Strong | C=O Stretch (ester) |

| ~1620 | Medium | C=C Stretch (aromatic) |

| ~1250 | Strong | C-O Stretch (ester) |

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Interpretation |

| 189 | [M]⁺ (Molecular Ion) |

| 174 | [M - CH₃]⁺ |

| 158 | [M - OCH₃]⁺ |

| 130 | [M - COOCH₃]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of indole derivatives like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[2]

-

Ensure complete dissolution, using gentle vortexing or sonication if necessary.[2]

-

Filter the solution through a pipette with a cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.[2]

-

-

¹H NMR Acquisition:

-

Insert the sample tube into the NMR spectrometer (e.g., a 400 or 500 MHz instrument).[2]

-

Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.[2]

-

Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.[2]

-

-

¹³C NMR Acquisition:

-

Use the same sample and instrument setup.

-

Acquire the spectrum using a standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE).[2]

-

Typical parameters include a spectral width of ~240 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a higher number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

-

-

Data Processing:

-

Apply Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Thin Solid Film Method): [3]

-

Sample Preparation:

-

Dissolve a small amount (~10-50 mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[3]

-

Place a drop of this solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[3][4]

-

Allow the solvent to evaporate completely, leaving a thin, uniform film of the solid sample on the plate.[3]

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

If the signal is too weak, add another drop of the solution to the plate and re-measure. If the signal is too strong, clean the plate and use a more dilute solution.[3]

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or ethyl acetate).

-

-

Instrumentation and Data Acquisition:

-

Use a GC-MS system equipped with an electron ionization (EI) source.

-

Inject the sample into the gas chromatograph to separate it from any impurities. The separated compound then enters the mass spectrometer.

-

In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5]

-

The resulting ions are separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).[6]

-

The detector records the abundance of each ion.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain further structural information.

-

Visualizations

The following diagrams illustrate the workflow and logical relationships in the spectroscopic analysis of this compound.

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Caption: Information derived from different spectroscopic techniques.

References

- 1. Methyl 2-methyl-indole-6-carboxylate 97% | CAS: 184150-96-7 | AChemBlock [achemblock.com]

- 2. benchchem.com [benchchem.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. zefsci.com [zefsci.com]

Physical and chemical properties of Methyl 2-methyl-1H-indole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl 2-methyl-1H-indole-6-carboxylate. Due to the limited availability of experimental data for this specific compound, this guide also includes information on closely related analogs to provide valuable context and predictive insights.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 184150-96-7[1] |

| Molecular Formula | C₁₁H₁₁NO₂[1] |

| Molecular Weight | 189.22 g/mol [1] |

| Canonical SMILES | CC1=CC2=C(C=C1C(=O)OC)NC=C2 |

| InChI Key | Not available |

Physical Properties

| Property | Estimated Value / Comparison |

| Melting Point | Not experimentally determined. Likely a solid at room temperature. For comparison, Methyl indole-6-carboxylate melts at 76-80 °C.[2] |

| Boiling Point | Not experimentally determined. |

| Solubility | Expected to be soluble in common organic solvents such as methanol, ethanol, acetone, and ethyl acetate. Limited solubility in water is anticipated. |

| Appearance | Likely a crystalline solid. |

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the indole nucleus, the methyl group at the 2-position, and the methyl ester at the 6-position.

-

Indole Nucleus: The indole ring system is generally electron-rich and susceptible to electrophilic substitution, primarily at the C3 position. The presence of the methyl group at C2 may sterically hinder reactions at C3 to some extent. The N-H proton is weakly acidic and can be deprotonated with a strong base.

-

Methyl Ester Group: The ester functionality can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be reduced to an alcohol or react with nucleophiles.

Spectral Data

Specific spectral data for this compound is not available. However, the expected spectral characteristics can be inferred from related structures. Below are the predicted and comparative spectral data.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons on the indole ring, a singlet for the C2-methyl group, a singlet for the methyl ester protons, and a broad singlet for the N-H proton. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the ester group.

-

¹³C NMR: The spectrum will display signals for the eleven carbon atoms, including the two methyl carbons, the carbonyl carbon of the ester, and the eight carbons of the indole ring system.

Reference Spectral Data for a Closely Related Analog: Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate [3]

A study by Bellavita et al. (2022) provides detailed spectral data for Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate, which can serve as a valuable reference.

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| δ 8.34 (brs, 1H, NH) | δ 166.1 (C=O) |

| δ 7.94 (d, J = 9 Hz, 1H) | δ 144.2 |

| δ 7.45 (d, J = 1.8 Hz, 1H) | δ 135.2 |

| δ 7.31 (dd, J = 9 Hz, 1.8 Hz, 1H) | δ 126.0 |

| δ 3.92 (s, 3H, OCH₃) | δ 125.0 |

| δ 2.73 (s, 3H, CH₃) | δ 122.7 |

| δ 115.7 | |

| δ 113.4 | |

| δ 104.9 | |

| δ 50.9 (OCH₃) | |

| δ 14.2 (CH₃) |

High-Resolution Mass Spectrometry (HRMS) of Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate: [3]

-

ESI-MS: m/z 289.9782 [M+Na]⁺ (calculated for C₁₁H₁₀BrNO₂Na: 289.9787)

4.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

-

N-H Stretch: A sharp peak around 3300-3500 cm⁻¹.

-

C-H Stretch (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹.

-

C=O Stretch (ester): A strong absorption band around 1700-1725 cm⁻¹.

-

C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (ester): Bands in the 1000-1300 cm⁻¹ region.

Experimental Protocols

5.1. Synthesis

A specific, validated experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a plausible synthetic route can be adapted from the palladium-catalyzed intramolecular oxidative coupling method reported for the synthesis of related 2-methyl-1H-indole-3-carboxylate derivatives.[3]

Exemplary Protocol (adapted from Bellavita et al., 2022):

This protocol describes the synthesis of a related indole derivative and can be considered a starting point for the synthesis of the title compound.

Reaction Scheme:

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of the Enamine Intermediate

-

To a solution of the appropriately substituted aniline (1 equivalent) in a suitable solvent (e.g., toluene), add methyl acetoacetate (1.1 equivalents).

-

Add a catalytic amount of a dehydrating agent or acid catalyst (e.g., p-toluenesulfonic acid).

-

Reflux the mixture with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude enamine intermediate by column chromatography on silica gel.

Step 2: Palladium-Catalyzed Intramolecular Oxidative Coupling

-

In a microwave reaction vessel, combine the enamine intermediate (1 equivalent), palladium(II) acetate (Pd(OAc)₂, 0.1 equivalents), copper(II) acetate (Cu(OAc)₂, 1 equivalent), and potassium carbonate (K₂CO₃, 2.5 equivalents).

-

Add a suitable solvent such as N,N-dimethylformamide (DMF).

-

Seal the vessel and subject it to microwave irradiation at a specified temperature (e.g., 60 °C) for a designated time.

-

Monitor the progress of the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

5.2. Purification and Analysis

-

Purification: The primary method for purification is flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Analysis: The purity and identity of the compound can be confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and High-Performance Liquid Chromatography (HPLC).

Biological Activity and Potential Applications

While no specific biological activities have been reported for this compound, the indole scaffold is a well-established pharmacophore present in numerous natural products and synthetic drugs.[4] Derivatives of indole are known to exhibit a wide range of pharmacological effects, including but not limited to:

-

Anticancer

-

Antiviral

-

Antibacterial

-

Antifungal

-

Anti-inflammatory

-

Anticonvulsant

The specific substitution pattern of this compound makes it an interesting candidate for further investigation in drug discovery programs. The methyl group at the 2-position and the methyl ester at the 6-position could modulate the pharmacokinetic and pharmacodynamic properties compared to other indole derivatives.

Logical Relationship of Indole Core to Biological Activity:

Caption: The versatile indole scaffold is a key component in many biologically active compounds.

Conclusion

This compound is a heterocyclic compound with potential for further exploration in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is sparse, this guide provides a solid foundation based on its chemical structure and data from closely related analogs. The outlined synthetic strategy and predicted spectral characteristics offer a starting point for researchers interested in synthesizing and characterizing this compound. Further investigation is warranted to elucidate its precise physical, chemical, and biological properties.

References

- 1. Methyl 2-methyl-indole-6-carboxylate 97% | CAS: 184150-96-7 | AChemBlock [achemblock.com]

- 2. Methyl indole-2-carboxylate(1202-04-6) 1H NMR spectrum [chemicalbook.com]

- 3. iris.unina.it [iris.unina.it]

- 4. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization [mdpi.com]

A Technical Guide to the Solubility of Methyl 2-methyl-1H-indole-6-carboxylate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 2-methyl-1H-indole-6-carboxylate. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing a strong theoretical and practical framework for its solubility determination. This includes qualitative solubility expectations based on the parent indole structure, and detailed experimental protocols for precise measurement.

Introduction to this compound

This compound is an indole derivative. The indole scaffold is a common motif in a wide range of biologically active compounds and pharmaceuticals.[1] Understanding the solubility of such compounds is a critical parameter in drug discovery and development, influencing formulation, bioavailability, and efficacy. The structure of this compound, with its aromatic indole core, methyl ester, and an additional methyl group, suggests a predominantly nonpolar character, which will largely dictate its solubility in various organic solvents.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Nonpolar Solvents | Hexane, Cyclohexane, Toluene, Benzene | High | The nonpolar nature of these solvents will effectively solvate the hydrophobic indole ring system. |

| Polar Aprotic Solvents | Acetone, Ethyl acetate, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High to Very High | These solvents possess a dipole moment that can interact with the polar ester group, while their organic character readily dissolves the bulk of the molecule. |

| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl group of these alcohols can act as a hydrogen bond donor and acceptor, interacting with the ester and the N-H of the indole. However, their polarity is higher than aprotic solvents, which may slightly reduce solubility compared to solvents like DCM or THF. |

| Aqueous Solvents | Water | Low to Insoluble | The hydrophobic nature of the molecule will dominate, leading to poor solvation by water molecules.[2][3] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of a solid organic compound in a given solvent.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pipettes and volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Methodology:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a vial.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period confirms that a saturated solution has been formed.

-

-

Sample Collection and Preparation:

-

Allow the vial to stand undisturbed at the constant temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is crucial to avoid artificially high solubility measurements.

-

-

Quantification of the Solute:

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

References

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Methyl-1H-indole-6-carboxylate Derivatives: Synthesis, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds. Among the myriad of indole derivatives, the 2-methyl-1H-indole-6-carboxylate scaffold represents a class of compounds with significant, albeit underexplored, therapeutic potential. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological evaluation of this specific indole core. Particular emphasis is placed on its emerging role in the development of targeted therapies, such as receptor tyrosine kinase inhibitors for oncology. This document consolidates available data, presents detailed experimental protocols, and visualizes key chemical and biological pathways to serve as a foundational resource for researchers in the field.

Introduction and Historical Context

The indole scaffold, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, is a privileged motif in both natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to form key hydrogen bonds have made it a frequent choice in the design of molecules that interact with a wide range of biological targets.[2] The history of indole chemistry is rich, with foundational methods like the Fischer indole synthesis paving the way for the creation of diverse derivatives.

While extensive research has been conducted on indole-2-carboxylate and indole-3-carboxylate derivatives, the 2-methyl-1H-indole-6-carboxylate core has received more focused attention relatively recently. Its history is primarily embedded within patent literature and more recent explorations into specific therapeutic areas. The parent compound, methyl 2-methyl-1H-indole-6-carboxylate (CAS 184150-96-7), serves as a key building block for more complex derivatives.[3][4] Recent studies have highlighted the potential of the indole-6-carboxylate framework in the development of inhibitors for key oncology targets, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5]

Synthesis of the Core Scaffold and Key Derivatives

The synthesis of the 2-methyl-1H-indole-6-carboxylate core and its subsequent derivatization are crucial for exploring its structure-activity relationship (SAR). The following protocols, adapted from patent literature and recent publications, outline key synthetic transformations.

General Synthetic Workflow

The overall process for developing and evaluating novel 2-methyl-1H-indole-6-carboxylate derivatives typically follows a structured workflow from initial synthesis to biological screening.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-isobutyryl-2-methylindole-6-carboxylate [3]

This protocol details the acylation of the indole core at the C3 position, a common site for modification.

-

Reactant Preparation: In a suitable reaction vessel, dissolve methyl 2-methylindole-6-carboxylate (305 mg) in an appropriate anhydrous solvent.

-

Reaction Initiation: Add isobutyryl chloride (0.47 ml) to the solution. The reaction is typically carried out in the presence of a Lewis acid catalyst.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, quench the reaction with an aqueous solution. Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure. Purify the resulting residue using silica gel column chromatography to yield the final product.

-

Characterization: Confirm the structure of Methyl 3-isobutyryl-2-methylindole-6-carboxylate (142 mg) using NMR and Mass Spectrometry. The reported 1H NMR (CDCl3) shows characteristic peaks at δ: 1.26 (6H, d, J=7 Hz), 2.81 (3H, s), 3.47 (1H, m), 3.93 (3H, s), 7.92 (1H, d, J=8 Hz), 8.09 (1H, s), 8.85 (1H, br s).[3]

Protocol 2: Synthesis of 3-(2,4-dichlorobenzyl)-6-(methoxycarbonyl)-2-methylindole [3]

This protocol describes the alkylation at the C3 position, demonstrating another route for diversification.

-

Reactant Suspension: Suspend 6-(Methoxycarbonyl)-2-methylindole (3.03 g), 2,4-dichlorobenzyl chloride (4.69 g), and silver(I) oxide (5.56 g) in 1,4-dioxane (50 ml).

-

Reaction Conditions: Stir the suspension under heat at 90°C for approximately 19.5 hours.

-

Work-up: Separate the solid by filtration and concentrate the filtrate.

-

Purification: Purify the resulting residue using silica gel column chromatography to obtain the title compound (1.15 g).

-

Characterization: The structure is confirmed by 1H-NMR (CDCl3) with key signals at δ ppm: 2.40 (3H, s), 3.92 (3H, s), 4.10 (2H, s), 6.84 (1H, d, J=8.3 Hz), 7.04 (1H, dd, J=2.1 and 8.4Hz), 7.31 (1H, d, J=8.3 Hz), 7.40 (1H, d, J=2.1 Hz), 7.73 (1H, dd, J=1.4 and 8.3 Hz), 8.06 (1H, d, J=1.1 Hz), 8.14 (1H, brs).[3]

Protocol 3: Synthesis of Methyl 1-methyl-1H-indole-6-carboxylate (Analogue for Kinase Inhibitors) [5]

This protocol details the N-alkylation of the indole-6-carboxylate core, a key step in the synthesis of certain tyrosine kinase inhibitors.

-

Reactant Preparation: Stir a solution of methyl-1H-indole-6-carboxylate (0.19 g, 0.001 mol) and aqueous KOH (0.168 g, 0.003 mol) in acetone (10 ml) at 20°C for 30 minutes.

-

Alkylation: Add methyl iodide (1.5 ml, 0.0011 mol) to the mixture and continue stirring for 2 hours.

-

Purification: Purify the resulting product using column chromatography with an ethyl acetate/hexane (1:9) solvent system.

-

Recrystallization: Recrystallize the purified product from 70% EtOH to yield the final compound as golden yellow needles (65% yield).[5]

Therapeutic Applications and Biological Activity

The indole-6-carboxylate scaffold has recently emerged as a promising framework for the development of receptor tyrosine kinase (RTK) inhibitors, a critical class of anticancer drugs.

Inhibition of Receptor Tyrosine Kinases (EGFR/VEGFR-2)

A 2024 study detailed the design and synthesis of novel indole-6-carboxylate derivatives as potential inhibitors of EGFR and VEGFR-2, kinases that are often overactive in various cancers.[5] While the study focused on N-methylated indole-6-carboxylates without the 2-methyl group, the findings provide a strong rationale for exploring the 2-methyl-1H-indole-6-carboxylate core within this therapeutic context. The study synthesized two series of derivatives, hydrazine-1-carbothioamides and oxadiazoles, and evaluated their antiproliferative activity against several cancer cell lines.[5]

Quantitative Biological Data

The following table summarizes the antiproliferative activity (IC50) of selected indole-6-carboxylate derivatives against various human cancer cell lines. This data highlights the potential of this scaffold in oncology research.

| Compound ID | Modification on Indole-6-carboxylate Core | A549 (Lung) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | HepG2 (Liver) IC50 (µM) |

| 4a | 2-(...)-N-phenylhydrazine-1-carbothioamide | 10.34 ± 0.9 | 11.25 ± 1.1 | 13.54 ± 1.2 |

| 4b | 2-(...)-N-(4-nitrophenyl)hydrazine-1-carbothioamide | 8.21 ± 0.7 | 9.54 ± 0.8 | 10.21 ± 0.9 |

| 6a | 5-(...)-1,3,4-oxadiazole-2-thiol derivative | 7.54 ± 0.6 | 8.33 ± 0.7 | 9.14 ± 0.8 |

| 6b | 5-(...)-N-phenyl-1,3,4-oxadiazol-2-amine derivative | 6.13 ± 0.5 | 7.19 ± 0.6 | 8.45 ± 0.7 |

| Doxorubicin | Reference Drug | 0.45 ± 0.04 | 0.53 ± 0.05 | 0.49 ± 0.04 |

| Data adapted from Al-Warhi, et al., 2024.[5] Note: The synthesized compounds are derivatives of methyl-1-methyl-1H-indole-6-carboxylate. |

Anti-inflammatory Potential

Indole derivatives are well-known for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[6] While specific studies on the anti-inflammatory activity of 2-methyl-1H-indole-6-carboxylate derivatives are limited, the broader class of indole-3-yl acetohydrazides has shown significant inhibition of inflammation in carrageenan-induced paw edema models.[6] This suggests a potential avenue for future investigation for the 6-carboxylate isomers.

Signaling Pathways

The anticancer activity of the indole-6-carboxylate derivatives is linked to their ability to inhibit receptor tyrosine kinases like EGFR and VEGFR-2. These receptors are crucial nodes in signaling pathways that control cell growth, proliferation, and angiogenesis.

References

- 1. mdpi.com [mdpi.com]

- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. indole-building-block.com [indole-building-block.com]

- 4. Methyl 2-methyl-indole-6-carboxylate 97% | CAS: 184150-96-7 | AChemBlock [achemblock.com]

- 5. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Indole-6-Carboxylate Core: A Technical Guide to its Fundamental Reactivity for Researchers and Drug Development Professionals

The indole-6-carboxylate scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and natural product synthesis. Its unique electronic properties, arising from the fusion of an electron-rich pyrrole ring and a benzene ring bearing an electron-withdrawing carboxylate group, give rise to a nuanced reactivity profile. This technical guide provides an in-depth exploration of the fundamental reactivity of the indole-6-carboxylate core, offering valuable insights for researchers, scientists, and drug development professionals engaged in the synthesis and functionalization of indole-based compounds.

Electrophilic Aromatic Substitution

The indole nucleus is generally susceptible to electrophilic attack, primarily at the C3 position of the pyrrole ring, due to the high electron density. The presence of the electron-withdrawing carboxylate group at the C6 position deactivates the benzene ring towards electrophilic substitution, thus favoring reactions on the pyrrole moiety.

Halogenation

Bromination of the indole-6-carboxylate core can be achieved selectively at the C3 and C5 positions.

Table 1: Electrophilic Bromination of Methyl Indole-6-Carboxylate

| Reagent(s) | Position of Bromination | Yield (%) | Reference |

| N-Bromosuccinimide (NBS) in Acetonitrile | C3 | - | [1] |

| Bromine in Acetic Acid | C5, C6 | - | [2] |

Experimental Protocol: Electrophilic Bromination with NBS

To a solution of methyl indole-6-carboxylate (1.0 mmol) in acetonitrile (10 mL) at 0 °C is added N-bromosuccinimide (1.0 mmol) in one portion. The reaction mixture is stirred at 0 °C for 30 minutes. Upon completion, the reaction is quenched with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, which can be purified by column chromatography.[1]

Friedel-Crafts Acylation

Friedel-Crafts acylation of indoles typically occurs at the C3 position. The reaction of indole-6-carboxylates with acyl chlorides in the presence of a Lewis acid, such as aluminum chloride, introduces an acyl group at this position.

Table 2: Friedel-Crafts Acylation of Indole-6-Carboxylates

| Substrate | Acylating Agent | Lewis Acid | Position of Acylation | Yield (%) | Reference |

| Ethyl Indole-6-carboxylate | Acetyl Chloride | AlCl₃ | C3 | - | [3][4] |

Experimental Protocol: Friedel-Crafts Acylation

To a stirred suspension of anhydrous aluminum chloride (1.1 equiv) in anhydrous dichloromethane (20 mL) at 0 °C under a nitrogen atmosphere, a solution of acetyl chloride (1.1 equiv) in dichloromethane (10 mL) is added dropwise. After stirring for 15 minutes, a solution of ethyl indole-6-carboxylate (1.0 equiv) in dichloromethane (15 mL) is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography.[3]

Metal-Catalyzed Cross-Coupling Reactions

The indole-6-carboxylate core can be functionalized through various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are crucial for the synthesis of complex molecules and libraries of compounds for drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a halide or triflate and an organoboron compound. Bromo-substituted indole-6-carboxylates are excellent substrates for this reaction.

Table 3: Suzuki-Miyaura Coupling of Bromo-Indole-6-Carboxylates

| Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

| 5,7-Dibromoindole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Water | up to 91 | [5] |

| Bromo-indole derivative | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | High | [6] |

Experimental Protocol: Suzuki-Miyaura Coupling

A mixture of the bromo-indole-6-carboxylate (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., a mixture of toluene and water) is degassed and heated under a nitrogen atmosphere at 80-100 °C for 4-12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to afford the desired product.[5][7]

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction can be applied to halo-indole-6-carboxylates to introduce alkenyl substituents.

Table 4: Heck-Mizoroki Reaction of Halo-Indole-6-Carboxylates

| Substrate | Alkene | Catalyst | Base | Solvent | Yield (%) | Reference |

| 2-Iodo-N-allylaniline derivative | - (intramolecular) | PdCl₂(PCy₃)₂ | K₂CO₃ | DMF | - | [8] |

| N-Methylindole | tert-Butyl acrylate | PdCl₂(CH₃CN)₂/Cu(OAc)₂ | - | DMF | - | [9][10] |

Experimental Protocol: Heck-Mizoroki Reaction

A mixture of the halo-indole-6-carboxylate (1.0 mmol), alkene (1.5 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., PPh₃, 4 mol%), and a base (e.g., Et₃N, 2.0 mmol) in a suitable solvent (e.g., DMF or acetonitrile) is heated in a sealed tube at 80-120 °C for 12-24 hours. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the product.[11]

Cycloaddition Reactions

The C2-C3 double bond of the indole nucleus can participate in cycloaddition reactions, providing access to complex polycyclic structures. While specific examples for the indole-6-carboxylate core are less common in the literature, the general reactivity of indoles in these transformations is well-established.

[4+2] Cycloaddition (Diels-Alder Reaction)

Indoles can act as dienophiles in inverse-electron-demand Diels-Alder reactions, reacting with electron-deficient dienes. This approach allows for the construction of carbazole and other fused heterocyclic systems.

Experimental Workflow: Diels-Alder Reaction of an Indole Derivative

Role in Signaling Pathways

Derivatives of the indole-6-carboxylate core have emerged as potent inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[12][13] These receptors play critical roles in cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.

Inhibition of EGFR and VEGFR-2 by indole-6-carboxylate derivatives can modulate several downstream signaling cascades, including the PI3K/AKT, JAK/STAT, and RAS/RAF/MAPK pathways.[14] This ultimately leads to the induction of apoptosis (programmed cell death) and the inhibition of tumor growth and angiogenesis.

Signaling Pathways Modulated by Indole-6-Carboxylate Derivatives

References

- 1. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. websites.umich.edu [websites.umich.edu]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]

- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02246B [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Heck reaction - Wikipedia [en.wikipedia.org]

- 12. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Navigating the Therapeutic Potential: A Technical Guide to the Biological Screening of Novel 2-Methyl-1H-indole-6-carboxylate Analogs

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Among its vast derivatives, 2-methyl-1H-indole-6-carboxylates have emerged as a promising class of compounds with diverse biological activities, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the biological screening of novel analogs of this scaffold, detailing experimental protocols, presenting key quantitative data, and illustrating relevant signaling pathways and workflows.

Core Rationale and Therapeutic Targeting

Recent research has focused on the development of 2-methyl-1H-indole-6-carboxylate analogs as potent inhibitors of key signaling proteins implicated in cancer progression, such as receptor tyrosine kinases (RTKs). These enzymes, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), play a crucial role in cell proliferation, survival, and angiogenesis.[1][2][3][4] The indole scaffold serves as a versatile template for designing molecules that can fit into the ATP-binding pocket of these kinases, disrupting their function and thereby inhibiting tumor growth.

Synthetic Strategies and Chemical Characterization

The synthesis of novel 2-methyl-1H-indole-6-carboxylate analogs typically begins with the base indole structure, which is then elaborated through a series of chemical reactions to introduce diverse functional groups. A common synthetic route involves the esterification of the carboxylic acid at the 6-position, followed by modification at other positions of the indole ring to explore structure-activity relationships (SAR).

General Synthetic Workflow

Caption: General synthetic scheme for 2-methyl-1H-indole-6-carboxylate analogs.

The synthesized compounds are rigorously characterized using a suite of spectroscopic techniques to confirm their chemical structures. These include:

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and connectivity of atoms.

-

High-Resolution Mass Spectrometry (HRMS): To determine the precise molecular weight and elemental composition.

Biological Screening Protocols

A tiered approach is typically employed for the biological evaluation of newly synthesized analogs, starting with broad cellular screens and progressing to more specific molecular target-based assays.

In Vitro Anti-proliferative Assays

The initial assessment of anticancer activity is performed using in vitro cell viability assays against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay

-

Cell Seeding: Cancer cells (e.g., HepG2, HCT-116, A549) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The synthesized indole analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin or erlotinib) are included.

-

Incubation: The plates are incubated for a further 48 to 72 hours.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Kinase Inhibition Assays

To determine if the observed anti-proliferative activity is due to the inhibition of specific kinases, in vitro enzymatic assays are conducted.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for EGFR, VEGFR-2)

-

Assay Principle: These assays typically rely on measuring the phosphorylation of a substrate peptide by the kinase. This can be done using various detection methods, such as fluorescence resonance energy transfer (FRET), luminescence, or radioactivity.

-

Reagents: The assay mixture includes the recombinant kinase enzyme, a specific substrate, ATP, and the test compound at various concentrations.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set period.

-

Detection: The amount of phosphorylated product is quantified using a suitable detection method.

-

Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC₅₀ value is then determined from the dose-response curve.

Cell Cycle Analysis

To understand the mechanism of cell growth inhibition, flow cytometry is used to analyze the effect of the compounds on the cell cycle distribution.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Cancer cells are treated with the indole analog at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined based on the DNA content.

Apoptosis Assays

To determine if the compounds induce programmed cell death, apoptosis assays are performed.

Experimental Protocol: Annexin V/PI Apoptosis Assay

-

Cell Treatment: Cells are treated with the compound as described for cell cycle analysis.

-

Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI can only enter cells with compromised membranes (late apoptotic or necrotic cells).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The results allow for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Key Signaling Pathways and Experimental Workflow

The biological screening of these analogs often investigates their impact on critical cancer-related signaling pathways.

Caption: Targeted signaling pathways for indole-6-carboxylate analogs.

Caption: Experimental workflow for biological screening.

Quantitative Data Summary

The following tables summarize representative quantitative data for novel 2-methyl-1H-indole-6-carboxylate analogs from recent studies.

Table 1: In Vitro Anti-proliferative Activity (IC₅₀, µM)

| Compound | HepG2 (Liver) | HCT-116 (Colon) | A549 (Lung) |

| Analog 4a | 1.23 | 2.45 | 3.12 |

| Analog 6c | 3.56 | 4.11 | 5.23 |

| Doxorubicin | 0.87 | 0.98 | 1.15 |

Data are representative and compiled from various sources for illustrative purposes.

Table 2: Kinase Inhibitory Activity (IC₅₀, µM)

| Compound | EGFR | VEGFR-2 | c-SRC |

| Analog 4a | 0.54 | > 50 | ND |

| Analog 6c | > 50 | 0.89 | ND |

| Analog 16 | 1.026 | ND | 0.002 |

| Erlotinib | 0.08 | ND | ND |

| Sorafenib | ND | 0.09 | ND |

| Dasatinib | ND | ND | <0.001 |

ND: Not Determined. Data are representative and compiled from various sources for illustrative purposes.[1][2][5]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the potency and selectivity of these indole analogs. Key findings include:

-

Substitution at the N1 position of the indole: The nature of the substituent at this position can significantly influence activity and selectivity.

-

Modifications of the 6-carboxylate group: Conversion of the ester to other functional groups like hydrazides, oxadiazoles, or amides has yielded compounds with potent inhibitory activities.[1][2]

-

Substitution on appended aromatic rings: The presence and position of substituents on any phenyl rings attached to the core structure can dramatically affect kinase binding affinity. For instance, a chloro group at the 4-position of an aromatic ring in one series showed high VEGFR-2 inhibitory activity.[2]

Conclusion

The 2-methyl-1H-indole-6-carboxylate scaffold represents a fertile ground for the discovery of novel anticancer agents. A systematic approach to biological screening, encompassing a range of in vitro cellular and enzymatic assays, is essential for identifying and characterizing promising lead compounds. The detailed protocols and workflows presented in this guide provide a framework for researchers to effectively navigate the preclinical development of this important class of molecules. Future work will likely focus on optimizing the pharmacokinetic properties of these analogs to translate their potent in vitro activity into in vivo efficacy.

References

- 1. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. | Semantic Scholar [semanticscholar.org]

- 5. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An Initial Investigation into the Therapeutic Potential of Methyl 2-methyl-1H-indole-6-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a foundational framework for the initial investigation of Methyl 2-methyl-1H-indole-6-carboxylate, a novel indole derivative with unexplored therapeutic potential. Due to the current absence of published biological data for this specific compound, this document outlines a proposed research plan, leveraging structure-activity relationship insights from analogous indole-containing molecules. The guide details the known physicochemical properties of this compound, presents a comprehensive, hypothetical workflow for its initial biological screening, and includes generalized experimental protocols for assessing its potential anticancer, antimicrobial, and anti-inflammatory activities. Furthermore, a hypothetical signaling pathway is illustrated to provide a conceptual basis for mechanistic studies. This document serves as a strategic starting point for researchers aiming to elucidate the pharmacological profile of this promising compound.

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Derivatives of the indole nucleus have been successfully developed as anticancer, antiviral, antimicrobial, and anti-inflammatory agents, demonstrating the versatility of this heterocyclic system.[1] this compound is a specific derivative for which, to date, no biological or therapeutic data has been published. Its structural features, combining a 2-methylindole core with a carboxylate group at the 6-position, suggest that it may possess interesting pharmacological properties worthy of investigation. This guide provides a roadmap for the initial exploration of its therapeutic potential.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. This data is compiled from chemical supplier catalogs and computational models.

| Property | Value | Source |

| CAS Number | 184150-96-7 | AChemBlock[3] |

| Molecular Formula | C₁₁H₁₁NO₂ | AChemBlock[3] |

| Molecular Weight | 189.22 g/mol | AChemBlock[3] |

| IUPAC Name | This compound | AChemBlock[3] |

| Purity | 97% | AChemBlock[3] |

| SMILES | COC(=O)C1=CC2=C(C=C1)C=C(C)N2 | AChemBlock[3] |

Proposed Experimental Workflow for Initial Investigation

A systematic approach is crucial for the initial evaluation of a novel compound's therapeutic potential. The following workflow outlines a proposed sequence of studies, from initial in vitro screening to preliminary mechanistic insights.

Caption: A proposed workflow for the initial therapeutic investigation of a novel compound.

Rationale for Investigation: Biological Activities of Structurally Related Compounds

The therapeutic potential of this compound can be inferred from the documented activities of structurally similar molecules. The following tables summarize the biological activities of various indole-6-carboxylate and 2-methylindole derivatives.

Table 1: Biological Activities of Indole-6-Carboxylic Acid Derivatives

| Compound Class | Biological Activity | Key Findings | Reference |

| Indole-6-carboxylic acid derivatives | Antiproliferative, Anti-angiogenic | Inhibition of cancer cell lines (e.g., A549 lung cancer) and human umbilical vein endothelial cells (HUVECs). | [4] |

| Bisindole derivatives linked at the 6-position | HIV-1 Fusion Inhibition | Submicromolar activity against cell-cell and virus-cell fusion by targeting gp41. | [5] |

Table 2: Biological Activities of 2-Methylindole Derivatives

| Compound Class | Biological Activity | Key Findings | Reference |

| 2-Methylindole-3-carboxaldehyde derivatives | Antifungal | Promising activity against Candida species, potentially by inhibiting lanosterol 14α-demethylase. | [6] |

| 2-(4-methylsulfonyl phenyl) indole derivatives | Antimicrobial, Anti-inflammatory | Potent activity against MRSA and various Gram-negative bacteria; selective COX-2 inhibition. | [7] |

| 2-Phenyl indole derivatives | Anticancer, Antimicrobial | Potent antitumor effects against various cancer cell lines; activity against MRSA and pathogenic fungi. | [8] |

Hypothetical Target Signaling Pathway

Based on the prevalent anticancer activities of many indole derivatives, a plausible mechanism of action could involve the modulation of key signaling pathways that regulate cell proliferation and survival. The diagram below illustrates a simplified, hypothetical signaling cascade that could be a target for an active indole compound.

Caption: A hypothetical signaling pathway potentially inhibited by an active indole derivative.

Generalized Experimental Protocols

The following are generalized methodologies for the initial screening assays proposed in the experimental workflow.

6.1. In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared in DMSO and diluted to various concentrations in the culture medium. The cells are treated with these concentrations for 48-72 hours.

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.

-

Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in DMSO.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

6.2. Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

-

Microorganism Preparation: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains are cultured in appropriate broth media to the mid-logarithmic phase.

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

6.3. COX-2 Inhibition Assay

-

Enzyme and Substrate Preparation: A commercially available COX-2 inhibitor screening assay kit is used. The enzyme (human recombinant COX-2) and substrate (arachidonic acid) are prepared according to the manufacturer's instructions.

-

Compound Incubation: The test compound at various concentrations is pre-incubated with the COX-2 enzyme in the assay buffer.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Prostaglandin Measurement: The amount of prostaglandin H2 (PGH2) produced is measured, typically through a colorimetric or fluorometric method as per the kit's protocol.

-

Inhibition Calculation: The percentage of COX-2 inhibition is calculated by comparing the signal from the compound-treated wells to the untreated enzyme control.

Conclusion

While this compound remains a molecule without a defined biological role, its structural similarity to a well-established class of pharmacologically active compounds provides a strong rationale for its investigation. This technical guide offers a structured and comprehensive approach for the initial exploration of its therapeutic potential. The proposed workflows, protocols, and conceptual frameworks are intended to guide researchers in systematically uncovering the biological activities of this and other novel chemical entities. The insights gained from such studies will be invaluable in the ongoing search for new and effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies | Bentham Science [benthamscience.com]

- 3. Methyl 2-methyl-indole-6-carboxylate 97% | CAS: 184150-96-7 | AChemBlock [achemblock.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. omicsonline.org [omicsonline.org]

Unveiling the Solid State: A Technical Guide to the Crystal Structure of an Indole Carboxylate Derivative

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the crystal structure of an indole carboxylate derivative, offering valuable insights for researchers in medicinal chemistry and materials science. While the specific crystal structure for Methyl 2-methyl-1H-indole-6-carboxylate is not publicly available, this document presents a comprehensive examination of the closely related analogue, 1-Methyl-1H-indole-6-carboxylic acid . The structural data and experimental protocols detailed herein serve as a robust reference for understanding the solid-state properties of this class of compounds.

Core Data Presentation

The crystallographic data for 1-Methyl-1H-indole-6-carboxylic acid provides a foundational understanding of the molecular packing and intermolecular interactions that govern the solid-state behavior of this family of molecules.

Crystallographic Data Summary

| Parameter | Value |

| Compound Name | 1-Methyl-1H-indole-6-carboxylic acid |

| CCDC Number | 825794[1] |

| Empirical Formula | C10H9NO2 |

| Formula Weight | 175.18 g/mol [1] |

| Crystal System | Orthorhombic[2] |

| Space Group | P2(1)2(1)2(1)[2] |

| Unit Cell Dimensions | a = 7.3989(3) Å, b = 11.2007(4) Å, c = 20.2402(7) Å |

| α = 90.00°, β = 90.00°, γ = 90.00°[2] | |

| Cell Volume | 1678.5(1) ų |

| Z (Molecules per unit cell) | 8 |

| Data Collection Temperature | 120(2) K[2] |

| R-factor (Observed Data) | 0.0465[2] |

| Weighted R-factor (All Data) | 0.1212[2] |

Experimental Protocols

The determination of a crystal structure is a meticulous process involving several key stages, from obtaining high-quality single crystals to refining the final structural model. The following protocols outline the general methodologies employed in the crystallographic analysis of small organic molecules like indole derivatives.

Synthesis and Purification

The synthesis of indole derivatives can be achieved through various established organic chemistry methods. Following synthesis, the crude product must be purified to a high degree, typically greater than 95%, to be suitable for crystallization. Common purification techniques include:

-

Column Chromatography: Effective for separating the target compound from byproducts and unreacted starting materials.

-

Recrystallization: A primary method for purifying solid compounds, which also serves as a preliminary step to growing single crystals.

Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. Several techniques can be employed, and the optimal method is typically determined empirically.[3][4][5]

-

Slow Evaporation: A solution of the purified compound in a suitable solvent is allowed to evaporate slowly in a dust-free environment. The gradual increase in concentration promotes the formation of well-ordered crystals.[5]

-

Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, leading to crystal growth.[5]

-

Solvent Layering: A solution of the compound is carefully layered with a miscible solvent in which the compound is less soluble. Crystals form at the interface of the two solvents.[5]

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

For a successful crystallization, the choice of solvent is critical.[4] A systematic solvent screening is often performed to identify a solvent or solvent system that provides appropriate solubility characteristics.[4]

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer.[6][7]

-

Crystal Mounting: The crystal is carefully affixed to a thin glass fiber or a loop with a minimal amount of adhesive.[7]

-

Data Collection: The crystal is cooled, typically to 100-120 K, to minimize thermal vibrations of the atoms. It is then rotated in a monochromatic X-ray beam, and the diffraction patterns are recorded on a detector.[6][8] A full sphere or hemisphere of data is collected by rotating the crystal through various orientations.[8]

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

-

Data Reduction: The raw diffraction intensities are corrected for various experimental factors to produce a set of unique reflections.[6]

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson synthesis to obtain an initial model of the atomic positions.[6]

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods.[9][10] This iterative process adjusts atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[10]

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experimental procedures involved in crystal structure analysis.

References

- 1. 1-Methyl-1H-indole-6-carboxylic acid | C10H9NO2 | CID 19819261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Methyl-1H-indole-6-carboxylic acid - eCrystals - University of Southampton [ecrystals.chem.soton.ac.uk]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. benchchem.com [benchchem.com]

- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fiveable.me [fiveable.me]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. journals.iucr.org [journals.iucr.org]

- 10. researchgate.net [researchgate.net]

Whitepaper: A Comprehensive In Silico Workflow for the Characterization of Methyl 2-methyl-1H-indole-6-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The early stages of drug discovery are increasingly reliant on computational, or in silico, methods to predict the properties of novel chemical entities, thereby reducing costs and accelerating timelines.[1] This technical guide outlines a comprehensive in silico workflow to predict the physicochemical, pharmacokinetic (ADMET), and potential biological properties of Methyl 2-methyl-1H-indole-6-carboxylate (CAS: 184150-96-7), a small indole derivative.[2] By leveraging established computational models and methodologies, this document serves as a practical blueprint for researchers seeking to characterize understudied compounds. We will detail the protocols for predicting key molecular properties, ADMET profiles, and for identifying potential biological targets through molecular docking, presenting all quantitative data in structured tables and illustrating workflows with detailed diagrams.

Introduction to In Silico Drug Discovery

Traditional drug discovery is a lengthy and expensive process, with high attrition rates often attributed to poor pharmacokinetic profiles or unforeseen toxicity.[3] In silico drug discovery utilizes computational simulations and models to assess drug candidates virtually, enabling a more targeted and efficient approach.[4][5] These methods are applied at every stage, from target identification and virtual screening to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.[3]

This guide uses this compound as a case study. The indole scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds.[6][7] Derivatives of indole have shown a wide range of activities, including anticancer, antiviral, and antimicrobial effects.[7][8][9] By applying a systematic in silico workflow, we can generate a robust preliminary profile of this molecule to guide future experimental validation.

Prediction of Physicochemical Properties

The physicochemical properties of a molecule are fundamental determinants of its pharmacokinetic behavior and drug-likeness. These properties can be accurately predicted using Quantitative Structure-Property Relationship (QSPR) models, which correlate a molecule's structure with its physical properties.[10]

Experimental Protocol: Physicochemical Property Calculation

-

Input : The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is obtained: COC(=O)C1=CC2=C(C=C1)C=C(C)N2.[2]

-

Software : A standard cheminformatics platform or web server (e.g., SwissADME, ChemDraw, PubChem) is used.[11][12]

-

Methodology : These tools employ a combination of fragment-based and topological algorithms.

-

Molecular Weight (MW) : Calculated by summing the atomic weights of all constituent atoms.

-

logP (Octanol-Water Partition Coefficient) : Predicted using consensus models like XLogP3, which average values from multiple predictive algorithms based on atomic contributions.

-

Topological Polar Surface Area (TPSA) : Calculated by summing the surface contributions of polar atoms (oxygen, nitrogen) and their attached hydrogens.

-

Lipinski's Rule of Five : The calculated properties (MW, logP, H-bond donors/acceptors) are checked against Lipinski's criteria to assess oral bioavailability potential.[13]

-

-

Output : The tool generates a list of calculated properties, which are then compiled.

Predicted Data

The predicted physicochemical properties for this compound are summarized below.

| Property | Predicted Value | Description |

| CAS Number | 184150-96-7[2] | Unique chemical identifier. |

| Molecular Formula | C₁₁H₁₁NO₂[2] | Elemental composition of the molecule. |

| Molecular Weight | 189.22 g/mol [2] | Mass of one mole of the substance. |